Disperse Yellow 56

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O2/c27-20-17-8-4-5-9-18(17)22-21(28)19(20)26-25-16-12-10-15(11-13-16)24-23-14-6-2-1-3-7-14/h1-13H,(H2,22,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCKCZAMIMLHDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C4=CC=CC=C4NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301023745 | |

| Record name | C.I. Disperse Yellow 56 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54077-16-6 | |

| Record name | C.I. Disperse Yellow 56 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54077-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Yellow 56 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy-3-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse Yellow 56 chemical properties and structure

Disperse Yellow 56 is a synthetic organic compound classified as a disperse dye.[1] It is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, acetate, and phenolic fibers.[1] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound is characterized as a light yellow to orange powder.[2][3] It is notably insoluble in water but exhibits solubility in organic solvents like acetone, alcohols, and ethers.[1][3] The dye is stable under a variety of environmental conditions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54077-16-6 | [2][3][4][5][6][7] |

| Molecular Formula | C₂₁H₁₅N₅O₂ | [3][4][5][6][7] |

| Molecular Weight | 369.38 g/mol | [3][4][6] |

| IUPAC Name | 4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]-1H-quinolin-2-one | [5] |

| Appearance | Light yellow to red-orange powder | [2][3] |

| Melting Point | 360 °C | [4] |

| Boiling Point | 614.1 ± 55.0 °C (Predicted) | [8][9] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [8][9] |

| pKa | 4.50 ± 1.00 (Predicted) | [8][9] |

| Solubility | Soluble in acetone, alcohols, and ethers; Insoluble in water | [1][3][6] |

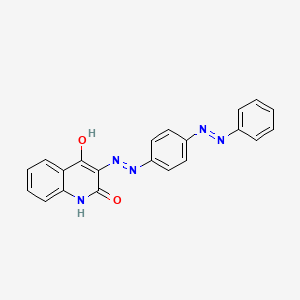

Chemical Structure

This compound is classified as a double azo dye.[6] Its molecular structure consists of a quinoline-2,4-diol moiety coupled to a 4-(phenyldiazenyl)benzenamine through a diazo bridge.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound involves a two-step process: a diazotization reaction followed by a coupling reaction.[6]

-

Diazotization of 4-(Phenyldiazenyl)benzenamine:

-

An aromatic amine, 4-(phenyldiazenyl)benzenamine, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at a low temperature (0-5 °C). This reaction converts the primary amine group into a diazonium salt. The reaction is maintained under acidic conditions to ensure the stability of the diazonium salt.[6]

-

-

Azo Coupling:

-

The resulting diazonium salt solution is then slowly added to a solution of the coupling component, Quinoline-2,4-diol, which is typically dissolved in a basic or neutral medium. The diazonium salt acts as an electrophile and attacks the electron-rich coupling component to form the final azo dye, this compound.[6] The pH is a critical parameter in this step, with an appropriate range being 4-5.[6][9]

-

Caption: General synthesis workflow for this compound.

Chemical Reactions

This compound can undergo several types of chemical reactions:

-

Oxidation: The dye can be oxidized by agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidation products.[2]

-

Reduction: Reduction reactions can cleave the azo bond (-N=N-), resulting in the formation of aromatic amines.[2]

-

Substitution: The aromatic rings of the dye can undergo substitution reactions where existing functional groups are replaced by other groups.[2]

Applications

Beyond its primary use in the textile industry for dyeing polyester, this compound has applications in other fields.[2][3] It is used in the coloring of plastics and paper.[2] In biochemical research, it serves as a non-specific protein stain and as a fluorescent probe for monitoring protein dynamics within living cells.[2]

References

- 1. chembk.com [chembk.com]

- 2. This compound | 54077-16-6 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound, technical grade | 54077-16-6 | FD40701 [biosynth.com]

- 5. C.I. This compound | C21H15N5O2 | CID 136164957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. usbio.net [usbio.net]

- 8. 54077-16-6 CAS MSDS (Disperse Yellow 56) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Disperse Yellow 56 CAS#: 54077-16-6 [m.chemicalbook.com]

An In-depth Technical Guide to Disperse Yellow 56 (CAS 54077-16-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 56, with the CAS number 54077-16-6, is a monoazo disperse dye recognized for its application in the textile industry, particularly for dyeing polyester (B1180765) fibers.[1][2] Its chemical formula is C₂₁H₁₅N₅O₂, and it has a molecular weight of 369.38 g/mol .[2] This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, synthesis, industrial applications, and toxicological profile. The document includes structured data tables for easy reference, detailed experimental protocols for its primary application, and visualizations of key processes to support researchers and professionals in the fields of chemistry, materials science, and drug development. While its primary use is in dyeing, this guide also explores its potential, though less documented, applications as a non-specific protein stain and fluorescent probe in biochemical research.[3]

Physicochemical Properties

This compound is a yellow to orange powder.[2][4] It is characterized by its low solubility in water but is soluble in organic solvents such as acetone (B3395972).[1][4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 54077-16-6 | [2] |

| Molecular Formula | C₂₁H₁₅N₅O₂ | [2] |

| Molecular Weight | 369.38 g/mol | [2] |

| Appearance | Yellow to orange powder | [2][4] |

| Solubility | Insoluble in water; Soluble in acetone and other organic solvents like alcohols and ethers. | [1][4] |

| Melting Point | 360 °C | [5] |

| IUPAC Name | 4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]-1H-quinolin-2-one | [6] |

Synthesis

The synthesis of this compound is typically achieved through a diazotization reaction followed by a coupling reaction.[3][4] The general manufacturing method involves the diazotization of 4-(Phenyldiazenyl)benzenamine, which is then coupled with Quinoline-2,4-diol.[4]

General Experimental Protocol for Synthesis

While a detailed, step-by-step industrial synthesis protocol is proprietary, a general laboratory-scale synthesis can be described as follows. This protocol is based on the fundamental principles of azo dye synthesis.

Materials:

-

4-(Phenyldiazenyl)benzenamine

-

Quinoline-2,4-diol

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Water

-

Suitable solvent for purification (e.g., ethanol (B145695) or acetic acid)

Procedure:

-

Diazotization:

-

Dissolve 4-(Phenyldiazenyl)benzenamine in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure the completion of the diazotization reaction, forming the diazonium salt.

-

-

Coupling:

-

Prepare a solution of Quinoline-2,4-diol in a dilute aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the alkaline solution of the coupling component, maintaining the temperature below 5 °C and ensuring the reaction mixture remains alkaline.

-

A colored precipitate of this compound will form.

-

-

Isolation and Purification:

-

After the reaction is complete, filter the precipitate.

-

Wash the filter cake with cold water to remove any unreacted starting materials and salts.

-

The crude dye can be further purified by recrystallization from a suitable organic solvent.

-

Dry the purified this compound in a vacuum oven.

-

Industrial Applications

The primary application of this compound is in the textile industry for the direct dyeing of synthetic fibers, particularly polyester.[1][2] It is also used for dyeing acetate (B1210297) and nylon fibers.[2]

Experimental Protocol for Dyeing Polyester Fabric

The dyeing of polyester with disperse dyes is typically carried out at high temperatures and pressures to facilitate the diffusion of the dye into the hydrophobic fiber.

Materials:

-

Polyester fabric

-

This compound

-

Dispersing agent

-

Acetic acid (to adjust pH)

-

Water

-

High-temperature, high-pressure dyeing apparatus

Procedure:

-

Dye Bath Preparation:

-

Prepare a paste of the required amount of this compound with a dispersing agent.

-

Add this paste to the dye bath containing water.

-

Adjust the pH of the dye bath to 4-5 using acetic acid.[4]

-

-

Dyeing Process:

-

Introduce the polyester fabric into the dye bath.

-

Raise the temperature of the dye bath to 130 °C.

-

Maintain this temperature for approximately 60 minutes to allow for dye penetration and fixation.

-

-

Post-Dyeing Treatment:

-

Cool the dye bath.

-

Remove the dyed fabric and rinse it thoroughly with hot and then cold water.

-

A reduction clearing process may be performed to remove surface dye and improve wash fastness.

-

Dry the dyed fabric.

-

Potential Research Applications

Beyond its industrial use, this compound has been noted for its potential in biochemical research as a nonspecific protein stain and a fluorescent probe for monitoring protein dynamics.[3] However, specific experimental protocols for these applications are not well-documented in the scientific literature.

Hypothetical Protocol for Use as a Fluorescent Probe

Based on the general principles of using fluorescent dyes for cellular imaging, a hypothetical protocol for using this compound is proposed below. Disclaimer: This protocol is theoretical and requires optimization and validation for any specific application.

Objective: To visualize intracellular structures or protein aggregates using this compound.

Materials:

-

Cultured cells on coverslips or in a multi-well plate

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

Store the stock solution at -20 °C, protected from light.

-

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the fixed cells three times with PBS.

-

-

Staining:

-

Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration (e.g., 1-10 µg/mL; this needs to be optimized).

-

Incubate the fixed cells with the working solution for 15-30 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS to remove unbound dye.

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope. The optimal excitation and emission wavelengths would need to be determined experimentally.

-

Toxicological and Safety Information

Safety Precautions:

-

Avoid skin and eye contact.[1]

-

Avoid inhalation of dust.[1]

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

General Toxicology of Disperse Dyes: Some disperse dyes are known to be skin sensitizers and can cause allergic contact dermatitis. The metabolism of some azo dyes by skin microflora or in the liver can lead to the formation of aromatic amines, some of which are known or suspected carcinogens. Therefore, handling of all disperse dyes, including this compound, should be done with care, and exposure should be minimized.

Conclusion

This compound is a commercially important dye with well-established applications in the textile industry. Its physicochemical properties are well-defined, and its synthesis is based on standard azo dye chemistry. While its potential use in biochemical research is intriguing, there is a clear need for further studies to develop and validate specific protocols for applications such as protein staining and fluorescence microscopy. Furthermore, a comprehensive toxicological evaluation with quantitative data is required to fully assess its safety profile for both industrial and research purposes. This guide serves as a foundational resource for professionals working with or investigating this compound, highlighting both the knowns and the existing knowledge gaps that present opportunities for future research.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 54077-16-6 | Benchchem [benchchem.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound, technical grade | 54077-16-6 | FD40701 [biosynth.com]

- 6. C.I. This compound | C21H15N5O2 | CID 136164957 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Disperse Yellow 56 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 56, with the CAS Registry Number 54077-16-6 and the molecular formula C₂₁H₁₅N₅O₂, is a monoazo dye characterized by its yellow hue.[1][2] As a disperse dye, it is sparingly soluble in water but exhibits solubility in various organic solvents.[3][4] This property is fundamental to its application in dyeing synthetic fibers such as polyester, where it is applied from a fine aqueous dispersion and subsequently dissolves into the hydrophobic fiber.[3] Understanding its solubility profile in different organic solvents is crucial for optimizing its use in industrial applications, as well as for its study in research settings, including its potential use as a non-specific protein stain.[5]

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for the quantitative determination of its solubility, and a framework for presenting solubility data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 54077-16-6 | [1] |

| Molecular Formula | C₂₁H₁₅N₅O₂ | [1] |

| Molecular Weight | 369.38 g/mol | [1] |

| Appearance | Red, light yellow, and orange powder | [1] |

| General Solubility | Soluble in acetone, alcohols, and ethers; Insoluble in water.[3][6] |

Solubility of this compound in Organic Solvents

Qualitative Solubility

This compound is qualitatively described as being soluble in a range of organic solvents. This includes:

-

Acetone : Frequently mentioned as a solvent for this compound.[1][5][6]

-

Alcohols : Generally soluble in alcohols.[3]

-

Ethers : Generally soluble in ethers.[3]

It is noted to be insoluble in water, which is characteristic of disperse dyes.[3]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Acetone | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |

| Chloroform | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The quantitative solubility of this compound in organic solvents can be determined using established laboratory methods. The following are detailed protocols for the gravimetric and spectrophotometric methods.

Gravimetric Method

This method directly measures the mass of the dissolved dye in a known volume of solvent.

4.1.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

4.1.2 Procedure

-

Preparation of Saturated Solution : Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration : Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Allow the mixture to stand at the constant temperature to let the undissolved solid settle.

-

Sample Collection : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Solvent Evaporation : Transfer the collected supernatant to a pre-weighed, clean, and dry container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the dye.

-

Mass Determination : Once the solvent is completely evaporated, cool the container with the dry dye residue in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation : The solubility (S) in g/L is calculated using the following formula:

S (g/L) = (Mass of residue (g)) / (Volume of supernatant collected (L))

Spectrophotometric Method

This method relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.

4.2.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (spectroscopic grade)

-

UV-Vis Spectrophotometer

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

4.2.2 Procedure

-

Determination of Maximum Absorbance Wavelength (λmax) : Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over a relevant wavelength range to determine the λmax, the wavelength at which the dye exhibits the highest absorbance. All subsequent absorbance measurements will be performed at this wavelength.

-

Preparation of Standard Solutions and Calibration Curve :

-

Accurately prepare a stock solution of this compound of known concentration in the selected solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with at least five different known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. A linear regression should be performed, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined. The R² value should be close to 1.

-

-

Preparation of Saturated Solution : Follow steps 4.1.1 and 4.1.2 of the gravimetric method to prepare a saturated solution and allow it to equilibrate.

-

Sample Preparation and Measurement :

-

Withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter.

-

Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation :

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the spectrophotometric determination of solubility.

References

- 1. scbt.com [scbt.com]

- 2. C.I. This compound | C21H15N5O2 | CID 136164957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]

- 5. This compound | 54077-16-6 | Benchchem [benchchem.com]

- 6. worlddyevariety.com [worlddyevariety.com]

Synthesis of Disperse Yellow 56 via diazotization

An In-depth Technical Guide to the Synthesis of Disperse Yellow 56 (C.I. 216550) via Diazotization

Introduction

This compound, also identified by the Colour Index name C.I. 216550 and CAS number 54077-16-6, is a double azo, red-light yellow disperse dye.[1][2] It is primarily utilized in the dyeing of synthetic fibers, particularly polyester (B1180765), due to its insolubility in water and ability to sublime, allowing for high-temperature dyeing methods.[3][4] The synthesis of this dye is a classic example of diazo coupling, a cornerstone of azo dye chemistry. This process involves two main stages: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich coupling component.

The established manufacturing method for this compound involves the diazotization of 4-(Phenyldiazenyl)benzenamine (commonly known as 4-aminoazobenzene) followed by an azo coupling reaction with Quinoline-2,4-diol.[1][2] This guide provides a detailed overview of the chemical principles, a representative experimental protocol, and relevant technical data for the synthesis of this compound.

Physicochemical and Technical Data

Quantitative data for this compound is summarized below. This information is crucial for characterization and application purposes.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 54077-16-6 | [2][4] |

| C.I. Name | This compound, C.I. 216550 | [2] |

| Molecular Formula | C₂₁H₁₅N₅O₂ | [4][5] |

| Molecular Weight | 369.38 g/mol | [2][4] |

| Appearance | Red-light yellow / Orange powder | [2] |

| Solubility | Soluble in acetone; Insoluble in water | [2][3] |

| IUPAC Name | 4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]-1H-quinolin-2-one | [5] |

Table 2: Application and Fastness Properties

| Property | Details | Reference(s) |

| Primary Application | Dyeing of polyester and other synthetic fibers | [3] |

| Dyeing pH | 4 - 5 | [1] |

| Melt Dyeing Temperature | 210 - 220 °C | [2] |

| Light Fastness (ISO) | 6 | [1] |

| Washing Fastness (ISO) | 4-5 | [1] |

| Ironing Fastness (ISO) | 4-5 | [1] |

Reaction Pathway and Mechanism

The synthesis of this compound is a two-step process.

-

Diazotization : 4-Aminoazobenzene is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., hydrochloric acid), at low temperatures (0–5 °C). This converts the primary amino group into a highly reactive diazonium salt.[6]

-

Azo Coupling : The diazonium salt acts as an electrophile and attacks the electron-rich coupling component, Quinoline-2,4-diol, at the position of highest electron density, forming a stable azo compound, this compound.

References

An In-depth Technical Guide to the Photophysical Properties of Disperse Yellow 56

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 56 (C.I. 216550; CAS 54077-16-6) is a double azo dye recognized for its application in the textile industry for dyeing synthetic fibers, particularly polyester (B1180765). Beyond its industrial use, there is emerging interest in its potential as a fluorescent probe in biological and biochemical research. This technical guide provides a comprehensive overview of the known characteristics of this compound and presents detailed experimental protocols for the determination of its core photophysical properties. Due to the limited availability of specific quantitative data in the public domain, this guide focuses on standardized methodologies to enable researchers to characterize the dye in their own laboratories.

Chemical and Physical Properties

This compound is an orange powder with a molecular formula of C₂₁H₁₅N₅O₂ and a molecular weight of 369.38 g/mol .[1] It is soluble in acetone (B3395972) and is primarily used to achieve yellow to brown shades on polyester fabrics.[1] Its chemical structure, which features two azo groups, is responsible for its chromophoric properties.

| Property | Value |

| CI Name | This compound |

| CAS Number | 54077-16-6 |

| Molecular Formula | C₂₁H₁₅N₅O₂ |

| Molecular Weight | 369.38 g/mol |

| Appearance | Orange powder |

| Solubility | Soluble in acetone |

Photophysical Properties

Detailed quantitative data on the photophysical properties of this compound are not extensively reported in the scientific literature. The following table summarizes the key photophysical parameters that are essential for the characterization of this dye. The subsequent sections provide detailed experimental protocols for the determination of these values.

| Parameter | Symbol | Value |

| Molar Absorption Coefficient | ε | Data Not Available |

| Absorption Maximum | λabs | Data Not Available |

| Emission Maximum | λem | Data Not Available |

| Stokes Shift | Δν | Data Not Available |

| Fluorescence Quantum Yield | Φf | Data Not Available |

| Fluorescence Lifetime | τ | Data Not Available |

Experimental Protocols

Determination of Absorption and Emission Spectra

The absorption and emission spectra of a chromophore are fundamental to its characterization and are highly dependent on the solvent environment, a phenomenon known as solvatochromism.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade acetone or dichloromethane) at a concentration of approximately 1 mM.

-

From the stock solution, prepare a series of dilutions in the desired spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, and dimethyl sulfoxide). The final concentrations should yield an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

-

-

Instrumentation:

-

Utilize a calibrated UV-Visible spectrophotometer to measure the absorption spectra.

-

Employ a calibrated spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube) for fluorescence measurements.

-

-

Measurement:

-

Absorption Spectrum: Record the absorption spectrum of the dye in each solvent over a relevant wavelength range (e.g., 300-700 nm) to determine the wavelength of maximum absorption (λabs).

-

Emission Spectrum: Excite the sample at its λabs and record the emission spectrum. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

-

-

Data Analysis:

-

Calculate the Stokes shift (Δν) in each solvent, which is the difference between the absorption and emission maxima.

-

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is typically determined relative to a well-characterized fluorescence standard.

-

Standard Selection:

-

Choose a fluorescence standard with a known quantum yield and with absorption and emission properties that overlap with those of this compound. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the blue-green spectral region.

-

-

Sample and Standard Preparation:

-

Prepare a series of solutions of both this compound and the standard in the same solvent. The concentrations should be adjusted to give a range of absorbance values between 0.01 and 0.1 at the excitation wavelength.

-

-

Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std × (msample / mstd) × (nsample² / nstd²)

where:

-

Φf,std is the quantum yield of the standard.

-

msample and mstd are the gradients of the linear plots for the sample and standard, respectively.

-

nsample and nstd are the refractive indices of the sample and standard solutions, respectively.

-

-

Determination of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent, with an absorbance of approximately 0.1 at the excitation wavelength.

-

-

Instrumentation:

-

Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

-

Measurement:

-

Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute suspension of non-dairy creamer) at the excitation wavelength.

-

Measure the fluorescence decay of the sample by exciting it with the pulsed laser and recording the arrival times of the emitted photons relative to the excitation pulses.

-

-

Data Analysis:

-

The fluorescence decay data is fitted to an exponential decay model, typically using deconvolution with the IRF. For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = A * exp(-t/τ)

where:

-

A is the pre-exponential factor.

-

τ is the fluorescence lifetime.

-

-

Potential Applications in Research

While primarily an industrial dye, the potential fluorescent properties of this compound open avenues for its use in scientific research. Its hydrophobicity suggests it may partition into lipid-rich environments, making it a candidate for staining cellular membranes or lipid droplets. Furthermore, its azo structure could be sensitive to changes in the local microenvironment, such as pH or redox potential, which could be exploited for developing specific fluorescent probes.

Conclusion

This compound is a commercially available azo dye with potential for use as a fluorescent probe. This guide has outlined the fundamental chemical and physical information available for this compound and has provided detailed, standardized protocols for the comprehensive characterization of its photophysical properties. By following these methodologies, researchers can obtain the necessary quantitative data to evaluate the suitability of this compound for their specific research applications, from materials science to cellular imaging.

References

An In-depth Technical Guide on the Spectroscopic Properties of Disperse Yellow 56

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the absorption and emission properties of Disperse Yellow 56 (C.I. 261550), a disperse dye with applications in the textile industry and as a fluorescent probe in biological research. While specific experimental data on its spectral characteristics are not extensively available in published literature, this document compiles its known physical and chemical properties, outlines standard experimental protocols for spectroscopic analysis, and presents logical workflows for its characterization.

Core Properties of this compound

This compound is a double azo dye, characterized by its "red light yellow" or "golden yellow" hue.[1] Its chemical structure and other key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 54077-16-6 | [1][2] |

| Molecular Formula | C₂₁H₁₅N₅O₂ | [1][2] |

| Molecular Weight | 369.38 g/mol | [1][2] |

| Appearance | Orange powder | [1] |

| Solubility | Soluble in acetone | [1] |

| Molecular Structure | Double azo class, formed by the coupling of diazotized 4-(phenyldiazenyl)benzenamine and Quinoline-2,4-diol | [1] |

Absorption and Emission Spectra

As of the latest literature review, the specific absorption and emission maxima (λmax and λem), quantum yield, and fluorescence lifetime of this compound have not been extensively documented. One source notes that its specific UV-Vis spectral behavior under irradiation remains underexplored.[3] However, its application as a fluorescent marker in biological assays suggests that it exhibits notable fluorescence properties.[3]

The color of the dye suggests that its maximum absorption likely occurs in the violet-blue region of the visible spectrum, leading to its yellow appearance. The emission would then be expected at a longer wavelength (a larger Stokes shift), characteristic of fluorescent molecules.

The following diagram illustrates the fundamental relationship between the absorption of a photon, the transition to an excited state, and the subsequent emission of a photon at a lower energy (longer wavelength).

References

Disperse Yellow 56 as a Nonspecific Protein Stain: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 56 (CAS 54077-16-6) is a monoazo dye recognized for its use in the textile industry and, more recently, for its potential applications in biochemical research.[1] It has been identified as a nonspecific protein stain and a fluorescent probe for monitoring protein dynamics within living cells.[1] This technical guide provides an in-depth overview of the available information on this compound, focusing on its characteristics and potential as a protein stain.

Chemical and Physical Properties

This compound is a light yellow powder with a molecular formula of C₂₁H₁₅N₅O₂ and a molecular weight of 369.38 g/mol .[2] It is characterized by its high solubility in organic solvents such as acetone (B3395972) and its stability under various environmental conditions.[1]

| Property | Value |

| CAS Number | 54077-16-6 |

| Molecular Formula | C₂₁H₁₅N₅O₂ |

| Molecular Weight | 369.38 g/mol |

| Appearance | Light yellow powder |

| Solubility | Soluble in organic solvents (e.g., acetone) |

Mechanism of Action as a Protein Stain

The functionality of this compound as a protein stain is attributed to its ability to bind to the amino acid residues of proteins.[1] This interaction is facilitated by the chemical structure of the dye, which includes azo groups and aromatic rings.[1] These structural features are also responsible for the dye's fluorescent properties, which can be influenced by its binding to proteins and other molecules.[1] This characteristic makes it a candidate for use as a fluorescent probe in various research applications.[1]

Experimental Protocols

General Staining Workflow (Hypothetical)

The following diagram illustrates a hypothetical workflow for using a generic protein stain on a polyacrylamide gel. This should be considered a starting point for developing a specific protocol for this compound, as optimization of each step would be critical.

Caption: A generalized workflow for protein gel staining.

Data Presentation

Currently, there is a lack of published quantitative data regarding the performance of this compound as a protein stain. Key metrics such as the limit of detection, linear dynamic range, and optimal staining concentrations have not been documented. For comparison, established protein stains like Coomassie Blue and silver stain have well-defined performance characteristics.

| Stain | Typical Limit of Detection | Linear Dynamic Range |

| This compound | Not available | Not available |

| Coomassie Blue R-250 | ~100 ng | ~1 order of magnitude |

| Colloidal Coomassie Blue | ~10-50 ng | ~1-2 orders of magnitude |

| Silver Staining | ~0.5-5 ng | Narrow |

| Fluorescent Stains (e.g., SYPRO Ruby) | ~1-10 ng | >3 orders of magnitude |

Visualization

As this compound is noted to be a fluorescent probe, its visualization would likely require specific excitation and emission wavelengths.[1] However, these specific spectral properties for protein-bound this compound are not documented in the available literature. For other common fluorescent dyes, these parameters are well-established.

Logical Relationship for Fluorescent Signal Generation

The following diagram illustrates the basic principle of fluorescence that would apply to this compound if used as a fluorescent protein stain.

Caption: The principle of fluorescence detection.

Conclusion

While this compound is mentioned in the literature as a nonspecific protein stain with fluorescent properties, there is a significant lack of detailed technical information and established protocols for its application in protein electrophoresis.[1] Further research would be required to determine its efficacy, sensitivity, and optimal conditions for use as a protein stain. Researchers interested in utilizing this compound for this purpose would need to undertake a systematic evaluation of staining parameters and performance metrics.

References

A Technical Guide to the Investigation of Disperse Yellow 56 as a Potential Molecular Rotor for Viscosity Sensing

Disclaimer: This document presents a hypothetical framework for the investigation of Disperse Yellow 56 as a molecular rotor for viscosity sensing. To date, there is no direct scientific literature confirming this specific application. The information provided herein is based on the known properties of this compound as a fluorescent azo dye and the established principles of other azo dyes that have been characterized as molecular rotors. This guide is intended for researchers, scientists, and drug development professionals as a speculative exploration and a potential roadmap for future research.

Introduction: The Principle of Molecular Rotors for Viscosity Sensing

Viscosity is a fundamental physical property of fluids that has significant implications in various scientific disciplines, including cell biology, materials science, and drug delivery. At the cellular level, changes in microviscosity are associated with various physiological and pathological processes. Molecular rotors are a class of fluorescent probes whose fluorescence properties, particularly their quantum yield and lifetime, are sensitive to the viscosity of their local environment.[1][2]

The underlying mechanism of most molecular rotors involves a non-radiative de-excitation pathway that is dependent on intramolecular rotation. In environments with low viscosity, the molecule can freely rotate, leading to efficient non-radiative decay and, consequently, low fluorescence. Conversely, in a highly viscous medium, this intramolecular rotation is hindered, which suppresses the non-radiative pathway and forces the molecule to de-excite through fluorescence, resulting in a significant increase in emission intensity.[1][2][3]

This compound is a fluorescent monoazo dye, a class of molecules that has been shown to exhibit molecular rotor behavior.[1][2] The hypothesis is that the rotational motion around the nitrogen-nitrogen double bond of the azo group in this compound is restricted in viscous environments, leading to enhanced fluorescence. This document outlines the theoretical basis and a proposed experimental approach to validate this compound as a viable molecular rotor for viscosity sensing.

Physicochemical and Potential Photophysical Properties of this compound

A summary of the known and theoretical properties of this compound is presented in Table 1. The photophysical data are hypothetical and represent expected values based on the behavior of similar azo dyes.

| Property | Value / Description | Reference |

| Chemical Name | 4-hydroxy-3-[[4-(phenyldiazenyl)phenyl]diazenyl]-1H-quinolin-2-one | |

| CAS Number | 54077-16-6 | [4] |

| Molecular Formula | C₂₁H₁₅N₅O₂ | [4] |

| Molecular Weight | 369.38 g/mol | [4] |

| Appearance | Red, light yellow, and orange powder | [4] |

| Solubility | Soluble in acetone | [4] |

| Primary Application | Dye for polyester (B1180765) and other synthetic fibers | [5] |

| Reported Biological Application | Nonspecific protein stain and fluorescent marker for tracking protein dynamics in living cells | [6] |

| Hypothetical λmax (Absorption) | ~400-450 nm | |

| Hypothetical λmax (Emission) | ~500-600 nm | |

| Hypothetical Quantum Yield (Φ) | Low in low viscosity solvents (e.g., <0.1 in methanol), High in high viscosity solvents (e.g., >0.5 in glycerol) | |

| Hypothetical Fluorescence Lifetime (τ) | Short in low viscosity solvents (e.g., <1 ns in methanol), Long in high viscosity solvents (e.g., >2 ns in glycerol) |

Proposed Signaling Pathway and Experimental Workflow

The potential of this compound as a viscosity sensor is predicated on a viscosity-dependent intramolecular rotation. The following diagrams illustrate the proposed mechanism, the experimental workflow for its characterization, and the logical relationship of its structure to its function.

Caption: Proposed signaling pathway for this compound as a viscosity sensor.

Caption: Hypothetical experimental workflow for characterizing this compound.

Caption: Logical relationship between structure and function of this compound.

Proposed Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for the key experiments required to validate and characterize this compound as a molecular rotor.

4.1. Spectroscopic Characterization in Solvents of Varying Viscosity

-

Objective: To determine the absorption and fluorescence emission spectra of this compound in a range of solvents with different viscosities.

-

Materials: this compound, spectroscopic grade methanol, ethanol, glycerol, and methanol-glycerol mixtures of varying compositions, quartz cuvettes.

-

Instrumentation: UV-Vis spectrophotometer, spectrofluorometer.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Prepare a series of solutions of this compound in methanol-glycerol mixtures with varying volume ratios (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100). The final concentration of the dye should be in the micromolar range to avoid aggregation and inner filter effects.

-

Measure the viscosity of each solvent mixture using a viscometer.

-

Record the absorption spectrum of each solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λmax).

-

Record the fluorescence emission spectrum of each solution using a spectrofluorometer, with excitation at the determined λmax.

-

4.2. Determination of Fluorescence Quantum Yield and Lifetime

-

Objective: To quantify the efficiency of fluorescence (quantum yield) and the excited state lifetime of this compound as a function of solvent viscosity.

-

Materials: Solutions from section 4.1, a reference standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

-

Instrumentation: Spectrofluorometer with an integrating sphere (for absolute quantum yield) or a standard setup (for relative quantum yield), Time-Correlated Single Photon Counting (TCSPC) system.

-

Procedure for Relative Quantum Yield:

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound solutions and the reference standard.

-

Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

-

Procedure for Fluorescence Lifetime:

-

Excite the samples with a pulsed laser source at the absorption maximum.

-

Measure the fluorescence decay profiles using a TCSPC system.

-

Fit the decay curves to a multi-exponential decay model to determine the fluorescence lifetime (τ).

-

4.3. Data Analysis: The Förster-Hoffmann Equation

The relationship between the fluorescence quantum yield (Φ) or lifetime (τ) and the solvent viscosity (η) for a molecular rotor can often be described by the Förster-Hoffmann equation:

log(Φ) = C + x * log(η) log(τ) = C' + x * log(η)

where C and C' are constants, and x is the sensitivity parameter. A linear relationship in a log-log plot of quantum yield or lifetime versus viscosity is a strong indicator of molecular rotor behavior.

Hypothetical Data Presentation

The following tables present hypothetical data that would be expected from the proposed experiments if this compound behaves as a molecular rotor.

Table 2: Hypothetical Photophysical Properties of this compound in Methanol-Glycerol Mixtures

| Methanol:Glycerol (v/v) | Viscosity (cP) | λabs (nm) | λem (nm) | Relative Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |

| 100:0 | 0.55 | 420 | 530 | 0.05 | 0.8 |

| 80:20 | 1.5 | 422 | 535 | 0.12 | 1.2 |

| 60:40 | 5 | 425 | 540 | 0.25 | 1.8 |

| 40:60 | 20 | 428 | 545 | 0.40 | 2.5 |

| 20:80 | 100 | 430 | 550 | 0.55 | 3.2 |

| 0:100 | 950 | 435 | 560 | 0.70 | 4.0 |

Conclusion and Future Directions

This technical guide puts forth a speculative yet scientifically grounded proposal for the investigation of this compound as a molecular rotor for viscosity sensing. Its identity as a fluorescent azo dye provides a strong theoretical basis for this potential application. The proposed experimental workflow provides a clear path for the validation and characterization of its viscosity-sensitive fluorescent properties.

Should the hypothesis be confirmed, future research could focus on:

-

Structural modifications: Synthesizing derivatives of this compound to optimize its photophysical properties, such as brightness, Stokes shift, and viscosity sensitivity.

-

Targeted delivery: Conjugating the dye to specific biomolecules to enable targeted viscosity measurements within cellular organelles.

-

In vivo applications: Exploring its use in living organisms for real-time monitoring of viscosity changes in various disease models.

The exploration of existing commercial dyes like this compound for novel applications represents a cost-effective and efficient approach to developing new scientific tools. This document serves as a foundational blueprint for such an endeavor.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Disperse Yellow 56

For Researchers, Scientists, and Drug Development Professionals

Disperse Yellow 56 (C.I. 216550), a double azo dye, is utilized in the textile industry for coloring synthetic fibers such as polyester.[1][2] Its chemical structure and low water solubility contribute to its persistence in the environment, raising concerns about its potential ecological impact. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of this compound, including its physicochemical properties, abiotic and biotic degradation pathways, and ecotoxicity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its environmental behavior and partitioning. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 54077-16-6 | [1][2] |

| Molecular Formula | C₂₁H₁₅N₅O₂ | [1][2][3] |

| Molecular Weight | 369.38 g/mol | [1][2][3] |

| Appearance | Orange powder | [1] |

| Solubility | Insoluble in water, soluble in acetone | [1][2] |

| Chemical Class | Double azo dye | [1] |

| IUPAC Name | 4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]-1H-quinolin-2-one | [3] |

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is influenced by both abiotic and biotic degradation processes. As a sparingly soluble, non-ionic dye, it is expected to partition to sediments and sludge in aquatic environments.

Abiotic degradation mechanisms for this compound include photodegradation and hydrolysis. While specific quantitative data for this compound is limited, studies on similar disperse dyes provide insights into its potential abiotic fate.

Photodegradation:

Photodegradation involves the breakdown of dye molecules by light, particularly UV radiation. The rate and extent of photodegradation are influenced by factors such as light intensity, pH, and the presence of photosensitizers. For instance, a study on the related C.I. Disperse Blue 56 demonstrated that a combination of UV irradiation with NaClO and O₂ led to 99% decolorization and 49% mineralization (COD removal) within 60 minutes.[4] Photocatalytic degradation using semiconductors like TiO₂ and ZnO has also been shown to be effective for various disperse dyes.[5]

Hydrolysis:

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of disperse dyes to hydrolysis can vary depending on their chemical structure and environmental conditions such as pH and temperature. Some disperse dyes are known to have good hydrolytic stability, which is a desirable property for the dyeing process but contributes to their environmental persistence.[6] Azo disperse dyes containing ester groups are presumed to be susceptible to alkaline hydrolysis.[7]

Biodegradation by microorganisms is a key process in the environmental breakdown of this compound. The cleavage of the azo bonds is a critical step in the degradation of this dye.

Bacterial Degradation:

Bacteria can degrade azo dyes under both anaerobic and aerobic conditions. Under anaerobic conditions, the initial step is the reductive cleavage of the azo bond by enzymes called azoreductases, leading to the formation of aromatic amines, which may be more toxic than the parent dye.[7] These aromatic amines can then be further degraded, often under aerobic conditions.

Fungal Degradation:

Fungi, particularly white-rot and brown-rot fungi, are effective in degrading a wide range of dyes due to their extracellular ligninolytic enzymes, such as laccases and peroxidases.[8][9] These enzymes have a broad substrate specificity and can oxidize the dye molecules, leading to decolorization and degradation. While specific data for this compound is scarce, studies on other disperse yellow dyes have shown significant degradation by brown rot fungi. For example, Daedalea dickinsii and Coriolus puteana have been reported to degrade a disperse yellow dye by 75% and 69%, respectively.[9]

Enzymatic Degradation:

The primary enzymes involved in the biotic degradation of azo dyes are azoreductases, laccases, and peroxidases.

-

Azoreductases: These enzymes catalyze the reductive cleavage of the azo bond (-N=N-), typically under anaerobic or microaerophilic conditions.[7]

-

Laccases: These copper-containing oxidases can decolorize and degrade a wide range of dyes, including azo dyes, through a radical-mediated mechanism.[10]

-

Peroxidases: These enzymes, in the presence of hydrogen peroxide, can also oxidize and degrade dye molecules.[11]

The following diagram illustrates the general enzymatic degradation pathways for azo dyes.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. scbt.com [scbt.com]

- 3. C.I. This compound | C21H15N5O2 | CID 136164957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. aatcc.org [aatcc.org]

- 7. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

Health and Safety Considerations for Disperse Yellow 56: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment or a Safety Data Sheet (SDS). All laboratory and industrial handling of Disperse Yellow 56 should be conducted in accordance with a comprehensive, site-specific safety assessment and in compliance with all applicable regulations.

Introduction

This compound, identified by CAS number 54077-16-6, is a disperse dye with the molecular formula C₂₁H₁₅N₅O₂.[1][2][3] Disperse dyes are a class of synthetic dyes with low water solubility, applied in the form of a fine dispersion to color hydrophobic fibers such as polyester.[4] Given its application in the textile industry and potential for human and environmental exposure, a thorough understanding of its health and safety profile is crucial for researchers and professionals in related fields. This guide provides an in-depth overview of the known and potential health and safety considerations for this compound, outlines standard experimental protocols for its toxicological evaluation, and presents this information in a structured format for ease of reference.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 54077-16-6 | [1][2][3] |

| Molecular Formula | C₂₁H₁₅N₅O₂ | [1][2][3] |

| Molecular Weight | 369.38 g/mol | [1] |

| Appearance | Red, light yellow, and orange powder | [1] |

| Solubility | Soluble in acetone | [1] |

Mammalian Toxicology

Acute Oral Toxicity

Hazard Summary: Some safety data sheets for similar dyes indicate that they may be harmful if swallowed, potentially causing gastrointestinal irritation.[5]

Data Presentation:

Table 2: Acute Oral Toxicity Data for this compound

| Test Guideline | Species | Route | LD₅₀ (mg/kg bw) | GHS Category | Reference(s) |

| OECD 423 | Rat | Oral | Data not available | Not classified | N/A |

Experimental Protocol: OECD 423 (Acute Toxic Class Method)

The acute toxic class method is a stepwise procedure used to assess the acute oral toxicity of a substance.[6][7]

-

Animal Selection and Preparation: Healthy, young adult rats of a single sex (typically females) are used.[8] Animals are fasted prior to dosing.[9]

-

Dose Administration: The test substance is administered in a single oral dose via gavage.[9] The procedure starts with a predetermined dose level (e.g., 300 mg/kg or 2000 mg/kg).[10]

-

Stepwise Procedure: A group of three animals is used in each step. The outcome of the first group (number of mortalities) determines the next step:

-

If mortality is observed, the test is repeated with a lower dose.

-

If no mortality is observed, the test is repeated with a higher dose.

-

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8][10]

-

Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals.[8]

-

Data Analysis: The LD₅₀ is not calculated directly but the substance is assigned to a GHS toxicity category based on the number of mortalities at specific dose levels.[10]

Visualization:

Dermal and Eye Irritation

Hazard Summary: Safety data sheets for similar products containing disperse dyes indicate that they can cause skin irritation and serious eye damage.[11]

Data Presentation:

Table 3: Dermal and Eye Irritation Data for this compound

| Endpoint | Test Guideline | Species | Result | GHS Category | Reference(s) |

| Dermal Irritation | OECD 404 | Rabbit | Data not available | Not classified | N/A |

| Eye Irritation | OECD 405 | Rabbit | Data not available | Not classified | N/A |

Experimental Protocols:

-

OECD 404: Acute Dermal Irritation/Corrosion: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[12][13][14][15]

-

Animal Selection: Healthy, young adult albino rabbits are used.[14]

-

Test Substance Application: A single dose of the test substance (0.5 g for solids) is applied to a small area of clipped skin and covered with a gauze patch.[14]

-

Exposure Period: The exposure period is typically 4 hours.[14]

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[13] Observations may continue for up to 14 days to assess reversibility.[13]

-

Scoring: Dermal reactions are scored according to a standardized grading system.[12]

-

-

OECD 405: Acute Eye Irritation/Corrosion: This test assesses the potential of a substance to cause damage to the eye.[16][17][18][19]

-

Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.[19]

-

Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[19] The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[17] Observations may be extended to 21 days to evaluate the reversibility of effects.[20]

-

Scoring: Ocular lesions are scored using a standardized system.[17]

-

Visualization:

Skin Sensitization

Hazard Summary: Disperse dyes are known to be common contact allergens, and some safety data sheets explicitly state that this compound may cause an allergic skin reaction.[11][21]

Data Presentation:

Table 4: Skin Sensitization Data for this compound

| Test Guideline | Species | Result | Potency (EC3 value) | GHS Category | Reference(s) |

| OECD 429 (LLNA) | Mouse | Data not available | Data not available | Not classified | N/A |

Experimental Protocol: OECD 429 (Local Lymph Node Assay - LLNA)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a substance.[21][22][23][24][25]

-

Animal Selection: Typically, CBA/J or BALB/c mice are used.[21]

-

Test Substance Application: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear of the mice for three consecutive days.

-

Lymphocyte Proliferation Measurement: On day 6, a solution of ³H-methyl thymidine (B127349) is injected intravenously.[23] After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Sample Processing: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured using a β-scintillation counter.[23]

-

Data Analysis: The proliferation of lymphocytes is expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group.[23] A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3. The EC3 value, the estimated concentration required to produce an SI of 3, can be calculated to determine the potency of the sensitizer.

Visualization:

Genotoxicity

Hazard Summary: While specific genotoxicity data for this compound is lacking, some disperse dyes have been shown to have mutagenic properties.[19] Therefore, a potential for genotoxicity cannot be ruled out without specific testing.

Data Presentation:

Table 5: Genotoxicity Data for this compound

| Test | Test Guideline | System | Metabolic Activation | Result | Reference(s) |

| Bacterial Reverse Mutation Test | OECD 471 | S. typhimurium, E. coli | With and without S9 | Data not available | N/A |

| In Vitro Micronucleus Test | OECD 487 | Mammalian cells | With and without S9 | Data not available | N/A |

Experimental Protocols:

-

OECD 471: Bacterial Reverse Mutation Test (Ames Test): This test assesses the ability of a substance to induce gene mutations in bacteria.[26][27][28][29][30]

-

Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively) are used.[27][29]

-

Exposure: The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[27][29]

-

Detection of Mutations: The bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid. If the test substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow and form visible colonies.[29]

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[29]

-

-

OECD 487: In Vitro Mammalian Cell Micronucleus Test: This assay detects chromosomal damage in mammalian cells.[31][32][33][34][35]

-

Cell Cultures: Cultured mammalian cells (e.g., human lymphocytes, CHO, TK6) are used.[33][34]

-

Exposure: The cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9).[34]

-

Micronuclei Formation: The test detects small nuclei (micronuclei) in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[31]

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which ensures that only cells that have undergone one mitosis are scored.[34]

-

Analysis: The frequency of micronucleated cells is determined by microscopic analysis. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[34]

-

Visualization:

Ecotoxicology

Hazard Summary: One safety data sheet indicates that a product containing a disperse dye is "Toxic to aquatic life with long lasting effects".[11] Due to their low water solubility, disperse dyes may persist in the environment.[36][37]

Data Presentation:

Table 6: Aquatic Ecotoxicity Data for this compound

| Endpoint | Test Guideline | Species | Duration | LC₅₀/EC₅₀ (mg/L) | Reference(s) |

| Acute Fish Toxicity | OECD 203 | Fish | 96 h | Data not available | N/A |

| Acute Invertebrate Toxicity | OECD 202 | Daphnia magna | 48 h | Data not available | N/A |

| Algae Growth Inhibition | OECD 201 | Green algae | 72 h | Data not available | N/A |

Experimental Protocols:

-

Acute Toxicity to Daphnia magna (OECD 202): This test evaluates the acute toxicity of a substance to aquatic invertebrates.[38][39]

-

Test Organism: Daphnia magna, a small freshwater crustacean, is used.[38]

-

Exposure: The daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.[38]

-

Endpoint: The primary endpoint is immobilization (inability to swim).

-

Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is calculated.

-

-

Algae Growth Inhibition Test (OECD 201): This test assesses the effect of a substance on the growth of freshwater algae.[39]

-

Test Organism: A species of green algae, such as Raphidocelis subcapitata, is used.[39]

-

Exposure: The algae are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours under controlled conditions of light and temperature.

-

Endpoint: The inhibition of growth is measured by changes in cell count or biomass.

-

Data Analysis: The concentration that causes a 50% reduction in growth rate (ErC₅₀) or yield (EyC₅₀) is calculated.[40]

-

Visualization:

Occupational Health and Safety

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[5]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[5]

Conclusion

This compound should be handled with care, recognizing its potential for skin and eye irritation, and as a skin sensitizer. While specific quantitative toxicological data are not widely available, the established hazards for this class of dyes warrant the implementation of stringent safety protocols to minimize exposure. The standard OECD test guidelines provide a framework for a comprehensive evaluation of its toxicological and ecotoxicological profile. Further research to generate specific data for this compound would be beneficial for a more complete risk assessment.

References

- 1. scbt.com [scbt.com]

- 2. C.I. This compound | C21H15N5O2 | CID 136164957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. www2.mst.dk [www2.mst.dk]

- 5. canada.ca [canada.ca]

- 6. oecd.org [oecd.org]

- 7. slideshare.net [slideshare.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Dermatotoxicology and Sensitive Skin Syndrome | Plastic Surgery Key [plasticsurgerykey.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 21. Frontiers | Application of Defined Approaches for Skin Sensitization to Agrochemical Products [frontiersin.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 26. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 27. bulldog-bio.com [bulldog-bio.com]

- 28. catalog.labcorp.com [catalog.labcorp.com]

- 29. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 30. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 31. oecd.org [oecd.org]

- 32. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 33. criver.com [criver.com]

- 34. nucro-technics.com [nucro-technics.com]

- 35. catalog.labcorp.com [catalog.labcorp.com]

- 36. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]

- 38. trjfas.org [trjfas.org]

- 39. Aquatic toxicity of several textile dye formulations: Acute and chronic assays with Daphnia magna and Raphidocelis subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. chemsafetypro.com [chemsafetypro.com]

Alternative names for Disperse Yellow 56 in scientific literature

An In-depth Overview of C.I. Disperse Yellow 56 for Scientific Applications

This compound, a monoazo dye, is a significant colorant primarily utilized in the textile industry for dyeing hydrophobic fibers. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its alternative names, chemical properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.

Nomenclature and Identification

In scientific literature and commercial applications, this compound is known by a variety of names. Proper identification is crucial for accurate research and documentation.

| Identifier Type | Value |

| C.I. Name | This compound |

| C.I. Number | 216550 |

| CAS Number | 54077-16-6[1][2][3][4] |

| Molecular Formula | C₂₁H₁₅N₅O₂[1][2][4][5][6] |

| Molecular Weight | 369.38 g/mol [1][2] |

| IUPAC Name | 4-hydroxy-3-[[4-(phenyldiazenyl)phenyl]diazenyl]-1H-quinolin-2-one[5] |

| Synonyms | Palanil Golden Yellow GG, Terasil Golden Yellow 3R, Navilene Golden Yellow GG, Disperse Golden Yellow GG, Akasperse Yellow GG 200%[1][2][4] |

Physicochemical and Fastness Properties

This compound is characterized as an orange or yellow powder, soluble in acetone (B3395972) and other organic solvents, but insoluble in water.[1][6] Its performance in textile applications is largely determined by its fastness properties, which are rated on a scale of 1 to 5 (or 1 to 8 for lightfastness), with higher numbers indicating better fastness.

| Property | Test Method | Rating |

| Light Fastness | ISO 105-B02 | 4-5 (Fair to Good) |

| Washing Fastness | ISO 105-C06 | 4-5 (Good to Very Good) |

| Sublimation Fastness | ISO 105-P01 | 3-4 (Moderate to Good) |

| Rubbing Fastness | ISO 105-X12 | 4 (Good) |

| Perspiration Fastness | ISO 105-E04 | 4-5 (Good to Very Good) |

Note: Fastness properties can vary depending on the depth of shade and the specific dyeing conditions.

Experimental Protocols

Synthesis of this compound